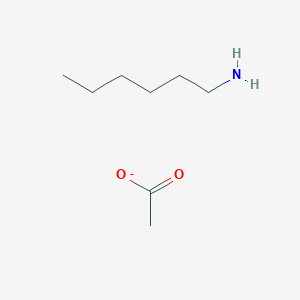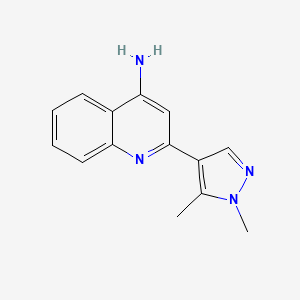![molecular formula C11H16N2 B11734768 4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
4-[1-(Aminomethyl)cyclobutyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(Aminomethyl)cyclobutyl]aniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, where the aniline ring is substituted with a cyclobutyl group containing an aminomethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Aminomethyl)cyclobutyl]aniline typically involves the following steps:
Cyclobutylation of Aniline: The initial step involves the formation of a cyclobutyl group on the aniline ring. This can be achieved through a cycloaddition reaction.
Aminomethylation: The next step is the introduction of the aminomethyl group. This can be done using formaldehyde and a suitable amine under reductive amination conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon to facilitate the hydrogenation process.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(Aminomethyl)cyclobutyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
4-[1-(Aminomethyl)cyclobutyl]aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Aminomethyl)cyclobutyl]aniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the cyclobutyl group can enhance the compound’s stability and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Cyclobutyl)aniline: Lacks the aminomethyl group, making it less versatile in certain reactions.
4-(Aminomethyl)aniline: Lacks the cyclobutyl group, which may affect its stability and reactivity.
Uniqueness
4-[1-(Aminomethyl)cyclobutyl]aniline is unique due to the presence of both the cyclobutyl and aminomethyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
4-[1-(aminomethyl)cyclobutyl]aniline |
InChI |
InChI=1S/C11H16N2/c12-8-11(6-1-7-11)9-2-4-10(13)5-3-9/h2-5H,1,6-8,12-13H2 |
InChI Key |
VCKHOAIDPMPGON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CN)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)

![benzyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734704.png)
![2-[3-(benzylamino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11734712.png)
![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734749.png)
![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11734767.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

